molecular formula C21H24ClFN2O3S B2601027 N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide CAS No. 451511-79-8

N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide

Cat. No.: B2601027
CAS No.: 451511-79-8
M. Wt: 438.94
InChI Key: GWXWZLBRLMEMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C21H24ClFN2O3S and its molecular weight is 438.94. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Enhancement for Probing Biochemical Reactions

Glibenclamide, a structurally related compound, has been shown to enhance the intrinsic fluorescence intensity of erbium (Er) ions, which can be utilized in fluorescence-based probes for biochemical analyses. This property allows for the monitoring of lanthanides in probing biochemical reactions, especially in the interactions between Ca2+ and biologically significant molecules. The methodologies leveraged the unique fluorescence properties of lanthanides, facilitated by the formation of a complex between Er3+ and Glibenclamide, proposing its future use as a detector in high-performance liquid chromatography (Faridbod et al., 2009).

Antipathogenic Activity

Research into acylthioureas, closely related to the chemical structure , has identified significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These organisms are known for their ability to form biofilms, and the presence of specific halogen atoms in the molecule's structure correlated with enhanced antimicrobial efficacy. This demonstrates the compound's potential as a foundation for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Photostable Fluorescent Films for Aniline Vapor Detection

Modification of naphthalene diimide (NDI) to produce a fluorescent derivative demonstrated superior self-assembly and photostability, leading to the development of a fluorescent film capable of detecting aniline vapor. This innovative approach underscores the potential of derivatizing photostable fluorophores into low-molecular mass gelators for high-performance fluorescent sensing applications. The instant and fully reversible response of this film to aniline vapor highlights its applicability in environmental monitoring and safety assessments (Fan et al., 2016).

Radioprotective Properties

Studies have indicated that fluorine-containing amides, related to the compound , possess radioprotective activities. The presence of fluorine atoms and their configuration within the molecule's structure significantly impacts its capability to mitigate radiation-induced damage. This research suggests a promising avenue for developing novel radioprotective agents, potentially beneficial in medical treatments and radiological defense (Vasil'eva & Rozhkov, 1992).

Carbonic Anhydrase Inhibition

Novel acridine and bis acridine sulfonamide derivatives, incorporating a sulfamoylphenyl moiety, have shown effective inhibition against carbonic anhydrase isoforms II and VII. These findings underscore the therapeutic potential of such compounds in treating conditions where carbonic anhydrase activity is implicated, including glaucoma, epilepsy, and certain types of edema. The detailed structure-activity relationships highlighted in this study provide a foundation for further drug development efforts targeting these enzymes (Ulus et al., 2013).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN2O3S/c1-13-6-3-4-8-19(13)25-29(27,28)15-10-11-18(23)16(12-15)21(26)24-20-9-5-7-17(22)14(20)2/h5,7,9-13,19,25H,3-4,6,8H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXWZLBRLMEMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.